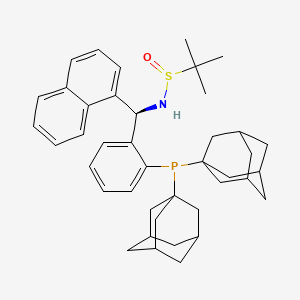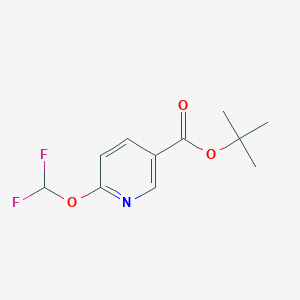
tert-Butyl 6-(difluoromethoxy)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-(difluoromethoxy)nicotinate: is a chemical compound with the molecular formula C11H13F2NO3 and a molecular weight of 245.22 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a difluoromethoxy group, and the carboxyl group is esterified with a tert-butyl group . This compound is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of tert-Butyl 6-(difluoromethoxy)nicotinate involves several steps:
Starting Materials: The synthesis typically begins with nicotinic acid as the starting material.
Esterification: The carboxyl group of nicotinic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl nicotinate.
Substitution Reaction: The hydrogen atom at the 6-position of the pyridine ring is substituted with a difluoromethoxy group using a suitable fluorinating agent under controlled conditions.
Analyse Chemischer Reaktionen
tert-Butyl 6-(difluoromethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and hydrolyzing agents like hydrochloric acid .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 6-(difluoromethoxy)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-(difluoromethoxy)nicotinate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can be hydrolyzed to release the active nicotinic acid derivative, which can then interact with nicotinic acid receptors and other targets .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 6-(difluoromethoxy)nicotinate can be compared with other similar compounds, such as:
tert-Butyl nicotinate: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
6-(Difluoromethoxy)nicotinic acid: Lacks the ester group, making it more polar and less lipophilic.
tert-Butyl 6-methoxynicotinate: Contains a methoxy group instead of a difluoromethoxy group, resulting in different chemical and biological properties.
The presence of the difluoromethoxy group in this compound makes it unique, as it can participate in specific interactions and reactions that other similar compounds cannot.
Eigenschaften
Molekularformel |
C11H13F2NO3 |
|---|---|
Molekulargewicht |
245.22 g/mol |
IUPAC-Name |
tert-butyl 6-(difluoromethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13F2NO3/c1-11(2,3)17-9(15)7-4-5-8(14-6-7)16-10(12)13/h4-6,10H,1-3H3 |
InChI-Schlüssel |
YRPCDYFUBUDGNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)


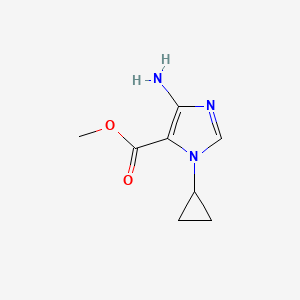
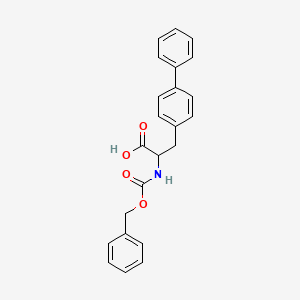
![2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)
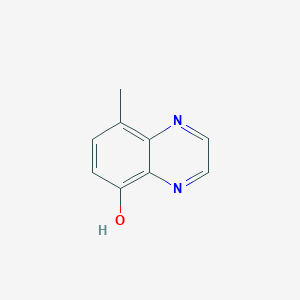
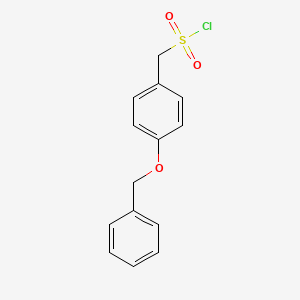

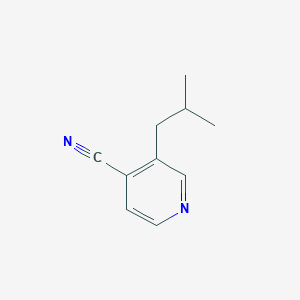

![2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
